Nonapeptide-1 acetate salt
CAS No.:
Cat. No.: VC3657762
Molecular Formula: C₆₃H₉₁N₁₅O₁₁S
Molecular Weight: 1266.56
* For research use only. Not for human or veterinary use.

Molecular Formula | C₆₃H₉₁N₁₅O₁₁S |
---|---|
Molecular Weight | 1266.56 |
Chemical and Structural Properties
Molecular Characteristics
Nonapeptide-1 acetate salt is synthesized as a zwitterionic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH. Its acetate counterion enhances solubility in aqueous solutions (50 mg/mL in water) . Key structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 1266.56 g/mol |
Solubility | 50 mg/mL in HO (ultrasonic required) |
Storage Stability | -80°C for 2 years; -20°C for 1 year (powder) |
The D-Trp and Phe residues are critical for its antagonistic activity, as substitutions at these positions reduce MC1R binding affinity .
Synthesis and Stability
Lyophilized nonapeptide-1 acetate salt maintains >95% purity under recommended storage conditions. Degradation occurs at temperatures above -20°C or in the presence of moisture, necessitating sealed storage .
Mechanism of Action
MC1R Antagonism
Nonapeptide-1 binds competitively to MC1R (K: 40 nM), a G-protein-coupled receptor (GPCR) expressed in melanocytes, keratinocytes, and adrenal cells. By blocking α-MSH binding, it disrupts the downstream cAMP-PKA pathway, which regulates tyrosinase activity and melanin synthesis .
Key Inhibitory Effects
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cAMP Suppression: Reduces α-MSH-induced cAMP production by 90% at 1 μM .
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Melanosome Dispersion Inhibition: Blocks pigment granule migration with an IC of 11 nM .
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Gene Regulation: Downregulates MITF, tyrosinase, TRP1, and TRP2 expression in human epidermal melanocytes (HEM) .
Cross-Reactivity with Melanocortin Receptors
While selective for MC1R, nonapeptide-1 exhibits weaker antagonism against MC3R (K: 0.47 μM), MC4R (K: 1.34 μM), and MC5R (K: 2.4 μM) . This specificity minimizes off-target effects in adrenal steroidogenesis and immune modulation .
Preclinical Research Findings
Melanogenesis Inhibition
In co-cultured HaCaT keratinocytes and HEM cells:
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Basal Melanin Reduction: 20 μM nonapeptide-1 decreased melanin by 45% over 72 hours .
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UVA-Induced Pigmentation: Reversed UVA (15 J/cm)-triggered melanin synthesis by 33%, comparable to 10 μg/mL tea polyphenols .
Tyrosinase Activity
Western blot analyses confirmed a dose-dependent reduction in tyrosinase activity (IC: 2.5 nM), independent of α-MSH levels .
Animal Models
Although direct in vivo data remains limited, murine studies suggest:
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Anti-Nociceptive Effects: MC1R antagonism in periaqueductal gray matter reduced inflammatory pain responses .
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Skin Permeability: Topical formulations achieved epidermal bioavailability >80% in porcine skin models .
Clinical Implications
Hyperpigmentation Disorders
A pilot RCT (n=40) evaluated nonapeptide-1 in melasma:
Parameter | Nonapeptide-1 Group | Control |
---|---|---|
Melanin Index Reduction | 33% (Week 12) | 5% (Week 12) |
MASI Score Improvement | 4.2 → 1.8 (p<0.01) | 4.1 → 4.3 (NS) |
The peptide’s efficacy correlated with MITF suppression, suggesting utility in post-inflammatory hyperpigmentation .
Adrenal and Oncology Research
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Adrenal Steroidogenesis: MC1R blockade reduced cortisol secretion by 22% in bovine adrenal cells .
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Melanoma: Synergized with BRAF inhibitors to arrest A375 melanoma cell proliferation (IC: 15 μM) .
Comparative Analysis with Melanogenesis Inhibitors
Nonapeptide-1 outperforms traditional agents by targeting upstream signaling, though its thermal instability (t: 14 days at 25°C) limits cosmetic formulations .
Future Directions
Formulation Optimization
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Nanocarrier Systems: Liposomal encapsulation improved stability 3-fold in simulated sweat (pH 5.5) .
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Transdermal Penetration: Iontophoresis enhanced epidermal delivery by 60% in ex vivo models .
Expanded Therapeutic Applications
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